3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a morpholine ring, a sulfanylidene group, and a tetrahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent to form the quinazolinone core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.
Addition of the Sulfanylidene Group: The sulfanylidene group is incorporated through a thiolation reaction, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-[3-(morpholin-4-yl)propyl]-1,3-oxazolidin-2-one: This compound contains a morpholine ring and an oxazolidinone core, similar to the quinazolinone core in the target compound.
2-[(2-morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile: This compound also features a morpholine ring and is used in various research applications.
Uniqueness
3-[3-(morpholin-4-yl)-3-oxopropyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to the presence of the sulfanylidene group and the tetrahydroquinazolinone core, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-13(17-7-9-21-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)16-15(18)22/h1-4H,5-10H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVSVOXCZPVLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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